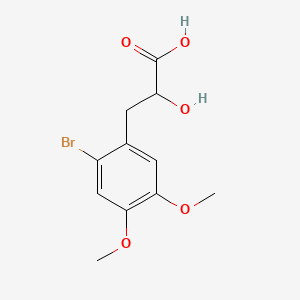
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and bases like n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of automated reactors and precise control of reaction parameters such as temperature and pH to achieve consistent results .
化学反应分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated derivatives .
科学研究应用
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dimethoxycinnamic acid: Shares similar structural features but differs in the presence of a cinnamic acid moiety.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but contains a nitrile group instead of a hydroxypropanoic acid group.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C11H13BrO5 |
|---|---|
分子量 |
305.12 g/mol |
IUPAC 名称 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8,13H,3H2,1-2H3,(H,14,15) |
InChI 键 |
FQVJSZKYTLARKI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



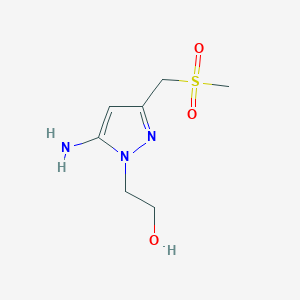
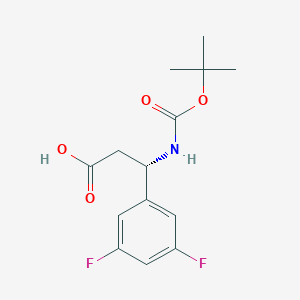
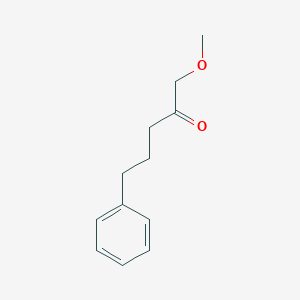
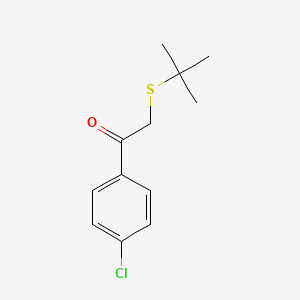
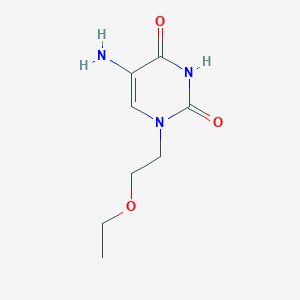

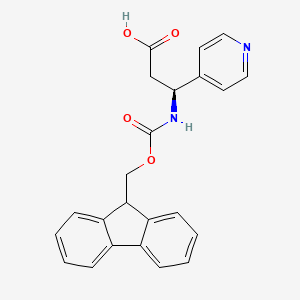
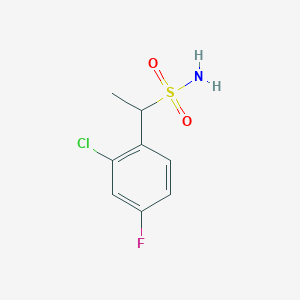
![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
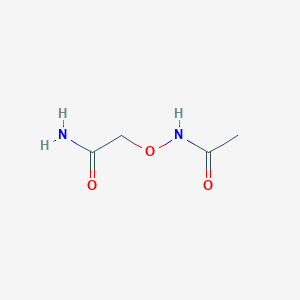

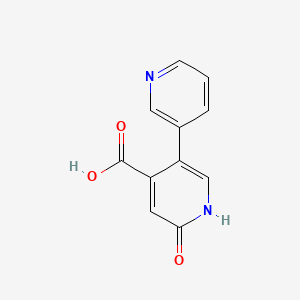
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
